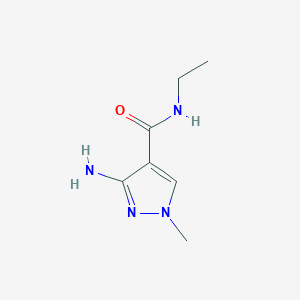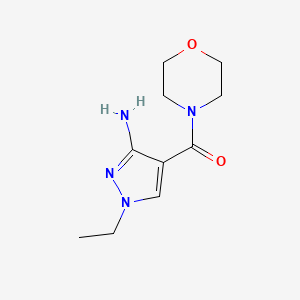![molecular formula C14H21F2N5 B11734470 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Pyrazolringen aus, die jeweils mit verschiedenen funktionellen Gruppen substituiert sind, darunter Difluorethyl-, Methyl- und Isopropylgruppen. Die Verbindung liegt typischerweise als weißer bis cremefarbener kristalliner Feststoff vor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin umfasst mehrere Schritte, ausgehend von den entsprechenden Pyrazolvorläufern. Die wichtigsten Schritte beinhalten:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Cyclisierung von Hydrazinderivaten mit 1,3-Diketonen zur Bildung des Pyrazolrings.
Substitutionsreaktionen: Der Pyrazolring wird dann Substitutionsreaktionen unterzogen, um die Difluorethyl-, Methyl- und Isopropylgruppen einzuführen. Diese Reaktionen beinhalten typischerweise die Verwendung von Reagenzien wie Alkylhalogeniden und Basen unter kontrollierten Bedingungen.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der substituierten Pyrazolringe, um die gewünschte Verbindung zu bilden. Dieser Schritt kann die Verwendung von Kupplungsmitteln und Katalysatoren erfordern, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Der Prozess würde auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert werden. Wichtige Überlegungen umfassen die Auswahl geeigneter Lösungsmittel, Reaktionsbedingungen und Reinigungsmethoden, um die hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, wie z. B. die Reduktion von Nitrogruppen zu Aminen.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, um neue funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Säuren und Basen werden unter kontrollierten Bedingungen verwendet, um die gewünschten Substitutionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer breiten Palette von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie: In der biologischen Forschung kann die Verbindung verwendet werden, um die Auswirkungen von Pyrazolderivaten auf verschiedene biologische Systeme zu untersuchen. Sie kann als Modellverbindung dienen, um die Wechselwirkungen ähnlicher Moleküle mit biologischen Zielstrukturen zu verstehen.
Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung sind in der pharmazeutischen Chemie von Interesse. Forscher können ihre Aktivität gegen bestimmte Krankheiten oder Zustände untersuchen.
Industrie: In industriellen Anwendungen kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amin
- N’-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-N,N-diethylpropan-1,3-diamin
Einzigartigkeit
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amin ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Difluorethyl- als auch von Isopropylgruppen. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C14H21F2N5 |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H21F2N5/c1-9(2)20-7-10(3)14(19-20)17-5-12-6-18-21(11(12)4)8-13(15)16/h6-7,9,13H,5,8H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
YWDMZTQZAMTFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=C(N(N=C2)CC(F)F)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)

![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)
![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
